molecular formula C15H12ClFN2O2S B2533224 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole CAS No. 851803-06-0

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole

Cat. No.: B2533224
CAS No.: 851803-06-0
M. Wt: 338.78
InChI Key: MZFCXQDDVQVWJX-UHFFFAOYSA-N
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Description

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including a chloro-fluorophenyl group, a furan ring, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the chloro-fluorophenyl intermediate: This step involves the chlorination and fluorination of a benzene ring to introduce the chloro and fluoro substituents.

    Attachment of the sulfanyl group: The chloro-fluorophenyl intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Formation of the furan-2-carbonyl group: This involves the acylation of furan with an appropriate acylating agent.

    Cyclization to form the imidazole ring: The final step involves the cyclization of the intermediate compounds to form the imidazole ring, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the furan ring can be reduced to form alcohols.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The unique combination of functional groups makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the chloro-fluorophenyl group can enhance binding affinity through halogen bonding, while the imidazole ring can participate in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole: shares similarities with other compounds that have a chloro-fluorophenyl group, a furan ring, or an imidazole ring. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFN2O2S/c16-11-3-1-4-12(17)10(11)9-22-15-18-6-7-19(15)14(20)13-5-2-8-21-13/h1-5,8H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFCXQDDVQVWJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=C(C=CC=C2Cl)F)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole
Reactant of Route 2
Reactant of Route 2
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole
Reactant of Route 3
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole
Reactant of Route 4
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole
Reactant of Route 5
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole
Reactant of Route 6
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole

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